molecular formula C15H22ClNO2 B4594230 4-[(cycloheptylamino)methyl]benzoic acid hydrochloride

4-[(cycloheptylamino)methyl]benzoic acid hydrochloride

Cat. No.: B4594230
M. Wt: 283.79 g/mol
InChI Key: MAENTTWCXYZYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cycloheptylamino)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.1339066 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Xylan Derivatives and Application Potential

Xylan derivatives, such as xylan esters, have been synthesized for various applications. Novel xylan esters synthesized under homogeneous conditions showed potential for forming spherical nanoparticles used in drug delivery applications. Cationic xylan derivatives are proposed for applications as paper strength additives, flocculation aids, and antimicrobial agents, highlighting the broad utility of chemically modified biopolymers in scientific research and industrial applications (Petzold-Welcke et al., 2014).

Parabens in Aquatic Environments

Parabens, including esters of para-hydroxybenzoic acid, are used as preservatives in various products. Research on their occurrence, fate, and behavior in aquatic environments revealed that despite treatments that eliminate them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. This research highlights the environmental impact of widely used chemical compounds and the need for further studies on their toxicity and persistence (Haman et al., 2015).

Degradation of Nitisinone and By-products

Nitisinone, a compound with a benzoyl group similar to benzoic acid derivatives, was studied for its stability and degradation pathways. The study found that nitisinone stability increases with the pH of the solution, and its major degradation products show considerable stability under studied conditions. This research contributes to understanding the properties of chemical compounds used in medical applications and their environmental impact (Barchańska et al., 2019).

Benzoic Acid Regulation of Gut Functions

Benzoic acid, a compound related to 4-[(cycloheptylamino)methyl]benzoic acid hydrochloride, is used as an antibacterial and antifungal preservative. Research has shown that appropriate levels of benzoic acid might improve gut functions via regulating enzyme activity, redox status, immunity, and microbiota. However, excess administration could damage gut health, indicating the importance of dosage in applications of benzoic acid and its derivatives (Mao et al., 2019).

Properties

IUPAC Name

4-[(cycloheptylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(18)13-9-7-12(8-10-13)11-16-14-5-3-1-2-4-6-14;/h7-10,14,16H,1-6,11H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAENTTWCXYZYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.